5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-2,2,4,6-tetramethylindene-1,3-dione |
InChI |
InChI=1S/C16H20O3/c1-9-8-12-13(10(2)11(9)6-7-19-5)15(18)16(3,4)14(12)17/h8H,6-7H2,1-5H3 |
InChI Key |
UFEKBDJYDDCKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2=O)(C)C |
Origin of Product |
United States |
Biological Activity
5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione, also known by its CAS number 93525-58-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant and antimicrobial properties, along with relevant research findings and case studies.
The molecular formula of this compound is with a molar mass of 260.33 g/mol . The compound features a unique structure that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 260.33 g/mol |
| CAS Number | 93525-58-7 |
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress. Several studies have investigated the antioxidant capacity of compounds similar to this compound.
Research Findings:
- A study evaluating various extracts indicated that compounds with similar structures exhibited significant antioxidant activity through DPPH and ABTS assays. For example, certain essential oil extracts showed IC50 values indicating strong radical scavenging abilities .
- The antioxidant activity was influenced by extraction methods and conditions. Higher pressures and temperatures typically enhanced the solvation power of CO2 used in supercritical fluid extraction (SFE), leading to increased antioxidant activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Antimicrobial agents are essential in combating infections caused by bacteria and fungi.
Research Findings:
- In vitro studies demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against common pathogens .
- The effectiveness was often assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives showed promising antibacterial effects comparable to traditional antibiotics.
Case Studies
Case Study 1: Antioxidant Evaluation
A comparative study involving different extraction techniques showed that extracts containing compounds similar to this compound had superior antioxidant properties when extracted under optimized conditions (e.g., high pressure and temperature) .
Case Study 2: Antimicrobial Screening
In a laboratory setting, the antimicrobial efficacy of various derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific analogs demonstrated significant inhibition zones in disk diffusion assays .
Comparison with Similar Compounds
Structural Analogues of Indene-Diones
Key Observations :
- Substituent Effects : The methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to simpler methoxy or phenyl analogs . The tetramethyl groups may increase steric hindrance, reducing reactivity but improving thermal stability.
- Synthesis Complexity: Pd-catalyzed methods (e.g., for isoindole-diones in ) are more complex than traditional Knoevenagel condensations inferred for the target compound .
Functional and Application-Based Comparisons
Table 2: Functional Group Impact on Properties
Key Findings :
- Electronic Behavior : The target compound’s methoxyethyl group may disrupt extended conjugation compared to pyranylidene derivatives (), limiting its use in high-performance dyes. However, its methyl groups could stabilize the dione core for pharmaceutical applications .
- Pigment vs. Drug Potential: Unlike chlorinated isoindole-diones (e.g., PIGMENT YELLOW 138), the target lacks halogenation, making it less suitable as a pigment but more viable for biocompatible applications .
Stability and Reactivity Trends
- Thermal Stability: Tetramethyl groups in the target compound likely improve thermal stability compared to non-methylated analogs like 5-methoxy-indene-dione .
- Oxidative Sensitivity : The dione moiety is prone to reduction, but steric protection from methyl groups may mitigate this, similar to observations in tetramethyl-substituted isoindole derivatives .
Q & A
Advanced Research Question: How can reaction conditions be optimized to minimize by-products in the synthesis?
Methodological Answer: By-products such as unreacted aldehydes or dimerization products can arise. To mitigate this:
- Use flow chemistry to enhance mixing and heat transfer, reducing side reactions.
- Employ in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust reagent addition rates dynamically.
- Optimize solvent polarity (e.g., switching from ethyl acetate to DMF) to stabilize intermediates. Computational tools like COMSOL Multiphysics integrated with AI can model reaction kinetics and predict optimal conditions .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl and tetramethyl groups). For example, the methoxy proton signal typically appears at δ 3.2–3.5 ppm.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (C-O-C stretching) validate the dione and ether functionalities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄O₃).
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities .
Advanced Research Question: How can conflicting NMR data from similar derivatives be resolved?
Methodological Answer: Contradictions often arise from solvent effects or conformational flexibility. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the methoxyethyl group).
- 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial proximity of substituents.
- DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .
Basic Question: How can the biological activity of this compound be evaluated in antimicrobial assays?
Methodological Answer:
Standard protocols include:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare compound dilutions in DMSO (≤1% v/v) and assess minimum inhibitory concentration (MIC).
- Agar Diffusion : Measure inhibition zones after 24-hour incubation at 37°C. Include positive (e.g., ampicillin) and negative (DMSO-only) controls .
Advanced Research Question: How do structural modifications (e.g., substituent variations) impact bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxyethyl with ethoxyethyl) and compare MIC values.
- Molecular Docking : Use software like AutoDock to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
- Metabolic Stability Assays : Evaluate degradation in liver microsomes to prioritize derivatives with enhanced pharmacokinetics .
Basic Question: What analytical methods are used to assess purity and stability?
Methodological Answer:
Advanced Research Question: How can contradictory stability data from different labs be reconciled?
Methodological Answer: Discrepancies may arise from humidity control or light exposure. Solutions include:
- Standardized Protocols : Adopt ICH guidelines for stability testing (e.g., Q1A(R2)).
- Forced Degradation Studies : Expose the compound to UV light, acidic/alkaline conditions, and oxidizers (e.g., H₂O₂) to identify degradation pathways.
- Inter-laboratory Collaborations : Use round-robin testing to harmonize results .
Basic Question: What computational tools are suitable for modeling this compound’s reactivity?
Methodological Answer:
Advanced Research Question: How can machine learning (ML) improve reaction yield predictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
